molecular formula C22H16Cl2N2O4 B15017091 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

Cat. No.: B15017091
M. Wt: 443.3 g/mol
InChI Key: JESWEOYXVXZQRP-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a Schiff base linkage, which is formed by the condensation of an amine with a carbonyl compound, and it is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylphenylamine with 2-nitrobenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid or its derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups at the chlorinated positions .

Scientific Research Applications

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity. The nitro group and chlorinated positions also contribute to the compound’s reactivity and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to its combination of a Schiff base linkage, nitro group, and chlorinated aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H16Cl2N2O4

Molecular Weight

443.3 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O4/c1-13-3-7-19(14(2)9-13)25-12-15-4-8-21(20(10-15)26(28)29)30-22(27)17-6-5-16(23)11-18(17)24/h3-12H,1-2H3

InChI Key

JESWEOYXVXZQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])C

Origin of Product

United States

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